6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate
Descripción
The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate is a heterocyclic hybrid molecule combining pyrimidine, pyran, and coumarin (chromene) moieties. Its structure features a thioether linkage bridging a 4,6-dimethylpyrimidine ring to a 4-oxo-4H-pyran system, which is esterified with a 2-oxo-2H-chromene-3-carboxylate group.
The synthesis of analogous compounds often involves multi-step reactions, such as condensation of active methylene nitriles with aldehyde derivatives or Suzuki–Miyaura couplings for aryl substitutions . While direct evidence for the synthesis of this compound is absent, its structural components (e.g., pyrimidine-thioether, coumarin carboxylate) are recurrent in medicinal chemistry research .
Propiedades
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6S/c1-12-7-13(2)24-22(23-12)31-11-15-9-17(25)19(10-28-15)30-21(27)16-8-14-5-3-4-6-18(14)29-20(16)26/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIELSASKAYMXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations :
- Chromene Carboxylate Derivatives : Compounds like methyl 2-oxo-6-phenyl-2H-chromene-3-carboxylate () demonstrate that electron-donating substituents (e.g., methoxy) enhance synthetic yields (99% for 4-methoxyphenyl vs. 97% for phenyl) . The target compound’s chromene carboxylate group may similarly influence reactivity and bioavailability.
- Thioether vs. Thioxo Groups : The 2-thioxo-pyrido[2,3-d]pyrimidines () achieve high yields (85–93%) due to the thiouracil precursor’s reactivity, whereas the target compound’s thioether linkage may confer greater hydrolytic stability .
Crystallographic and Conformational Insights
- The crystal structure of ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate (–11) reveals a puckered pyrimidine ring and dihedral angles (80.94° between thiazolopyrimidine and benzene rings), which influence molecular packing and solubility . The target compound’s pyran and chromene groups may adopt distinct conformations affecting crystallinity.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize transition states .
- Catalysts : Base catalysts like sodium acetate or N-methylmorpholine improve coupling efficiency during esterification or thioether formation .
- Temperature : Reactions often proceed at reflux (e.g., 80–110°C) to achieve high yields while avoiding decomposition .
Q. How can structural elucidation be performed to confirm the compound’s identity?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns observed in pyrimidine derivatives) .
- NMR spectroscopy : Analyze and chemical shifts to confirm substituent placement (e.g., methyl groups on pyrimidine at δ ~2.5 ppm) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns using ESI-MS or MALDI-TOF .
Q. What stability considerations are relevant for storing and handling this compound?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester or thioether groups .
- Degradation monitoring : Use accelerated stability studies (e.g., exposure to heat, light, or humidity) with HPLC analysis to identify degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace chromene with biphenyl or halogenated benzoate groups) and compare bioactivity .
- Biological assays : Test analogs against target enzymes (e.g., kinases, oxidoreductases) using enzyme inhibition assays or cellular viability screens .
- Computational modeling : Perform docking simulations to predict binding affinities with biological targets (e.g., ATP-binding pockets) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines, enzyme sources, and assay conditions (e.g., pH, cofactors) .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Meta-analysis : Compare structural features of inactive analogs to identify critical pharmacophores (e.g., pyrimidine-thioether vs. pyranone groups) .
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .
- Proteomics : Use LC-MS/MS to identify bound proteins and validate via Western blot or siRNA knockdown .
- Transcriptomics : Analyze gene expression changes in treated cells to infer pathway involvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
